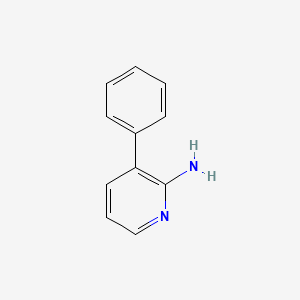

3-Phenylpyridin-2-ylamine

Vue d'ensemble

Description

3-Phenylpyridin-2-ylamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Phenylpyridin-2-ylamine, also known as 3-amino-2-phenylpyridine, is a compound that has garnered attention in various fields of biological research. This article explores its biological activities based on diverse studies, including its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula : CHN

Molar Mass : 170.21 g/mol

CAS Number : 101601-80-3

Melting Point : 62-64 °C

Density : 1.133 g/cm³ (predicted)

pKa : 5.37 (predicted)

Biological Activities

This compound exhibits a range of biological activities, which can be classified into several categories:

1. Antidiabetic Properties

Recent studies have indicated that derivatives of this compound may act as dual inhibitors of α-glucosidase and α-amylase enzymes. These enzymes are critical in carbohydrate metabolism, and their inhibition can help manage blood glucose levels in diabetic patients. For example, a study synthesized novel derivatives that showed significant inhibitory effects on these enzymes, suggesting potential applications in diabetes management .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research has shown that various derivatives display antibacterial and antifungal activities. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential metabolic pathways within the microorganisms .

3. Anticancer Potential

Some studies have explored the antiproliferative effects of this compound derivatives against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been noted, making it a candidate for further development in cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted earlier, the inhibition of key enzymes involved in glucose metabolism plays a significant role in its antidiabetic activity.

- Cellular Signaling Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have highlighted the practical applications and efficacy of this compound:

- Antidiabetic Efficacy : In a study assessing the impact of synthesized derivatives on α-glucosidase and α-amylase inhibition, compounds derived from this compound demonstrated promising results, with some achieving over 70% inhibition at specific concentrations .

- Antimicrobial Testing : A series of compounds based on the structure of this compound were tested against various bacterial strains, showing significant antibacterial activity compared to standard antibiotics .

Summary Table

Applications De Recherche Scientifique

Medicinal Chemistry

3-Phenylpyridin-2-ylamine has been investigated for its pharmacological properties, particularly in the development of therapeutic agents. Its structure allows it to interact with biological targets effectively, making it a candidate for drug design.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds modified from this base structure have shown promising results in inhibiting cell proliferation in breast and lung cancer models. One study demonstrated that certain derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate neurodegenerative conditions by influencing neurotransmitter systems and reducing oxidative stress .

Materials Science

In materials science, this compound is utilized as a ligand in the synthesis of various metal complexes, particularly those involving transition metals.

Applications

- Organic Light Emitting Diodes (OLEDs) : The compound is a key component in the development of phosphorescent iridium complexes used in OLED technology. These complexes demonstrate high efficiency and tunable emission properties, making them suitable for application in display technologies .

| Property | Value |

|---|---|

| Emission Color | Tunable (greenish-blue) |

| External Quantum Efficiency | Up to 33.5% |

| Stability | High |

Coordination Chemistry

The ability of this compound to form stable complexes with metal ions has made it a subject of interest in coordination chemistry.

Research Findings

- Crystal Structure Studies : The coordination behavior of this compound has been explored through crystallography, revealing insights into its structural configurations when coordinated to various metals like cobalt and nickel. These studies provide a deeper understanding of its bonding characteristics and potential applications in catalysis .

Summary and Future Directions

The applications of this compound span multiple scientific disciplines, from medicinal chemistry to materials science and coordination chemistry. Ongoing research continues to uncover new derivatives and modifications that enhance its efficacy and broaden its applicability.

Future studies may focus on:

- Synthesis of Novel Derivatives : Exploring modifications to improve bioactivity and reduce toxicity.

- Expanding Applications in Nanotechnology : Investigating the use of this compound-based nanoparticles for targeted drug delivery systems.

Propriétés

IUPAC Name |

3-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNUAWQULNUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376457 | |

| Record name | 3-Phenylpyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87109-10-2 | |

| Record name | 3-Phenylpyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.